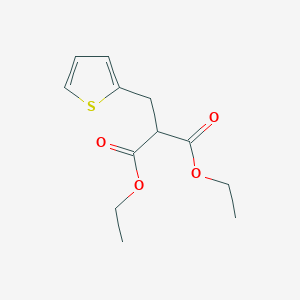
Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester
Descripción general
Descripción
Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester is a chemical compound that belongs to the class of esters. It is commonly known as Diethyl 2-(2-thienylmethyl) malonate and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(2-thienylmethyl) malonate is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form new compounds. The compound has been shown to undergo Michael addition reactions with various electrophiles such as aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
Diethyl 2-(2-thienylmethyl) malonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antitumor activity in vitro against various cancer cell lines. The compound has also been shown to exhibit anti-inflammatory and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Diethyl 2-(2-thienylmethyl) malonate in lab experiments is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Another advantage is its versatility in the synthesis of various biologically active compounds.
One limitation of using Diethyl 2-(2-thienylmethyl) malonate in lab experiments is its relatively low reactivity towards certain electrophiles. This can limit its application in certain reactions. Another limitation is the lack of extensive studies on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the use of Diethyl 2-(2-thienylmethyl) malonate in scientific research. One direction is the synthesis of new biologically active compounds using this compound as a building block. Another direction is the study of its mechanism of action and its biochemical and physiological effects. Additionally, the compound can be used in the development of new chiral ligands for asymmetric catalysis.
Aplicaciones Científicas De Investigación
Diethyl 2-(2-thienylmethyl) malonate has been widely used in scientific research as a building block for the synthesis of various biologically active compounds. It has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antifungal agents. The compound has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
IUPAC Name |
diethyl 2-(thiophen-2-ylmethyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-7,10H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIMZHKEFMSQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CS1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258702 | |
| Record name | 1,3-Diethyl 2-(2-thienylmethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester | |
CAS RN |
26420-00-8 | |
| Record name | 1,3-Diethyl 2-(2-thienylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26420-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-(2-thienylmethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



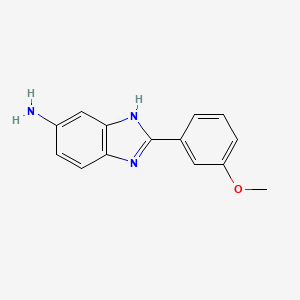
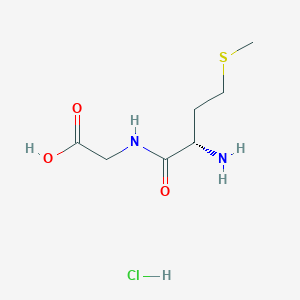

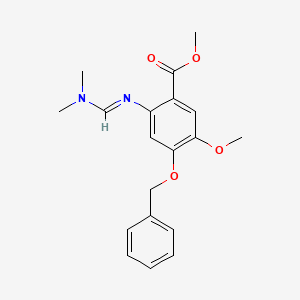

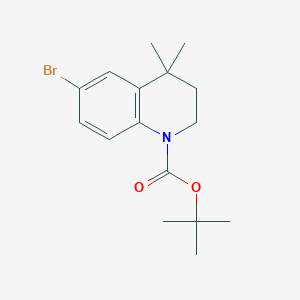

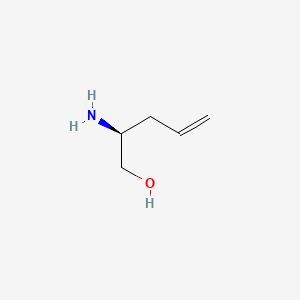
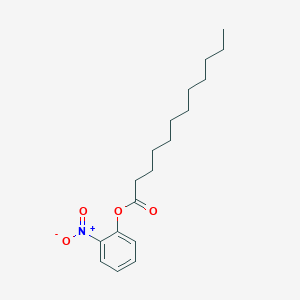

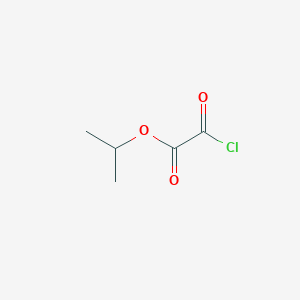

![9h-Pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B3256117.png)
